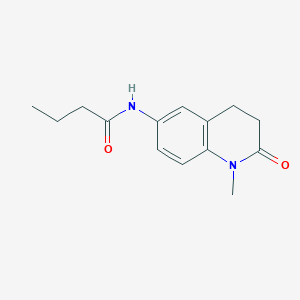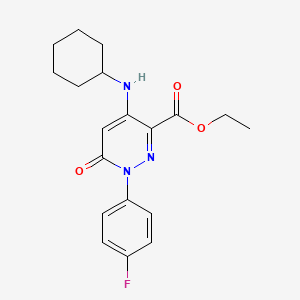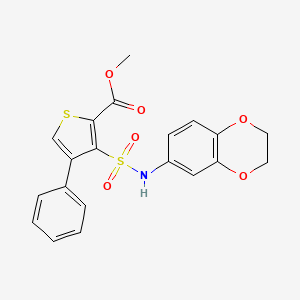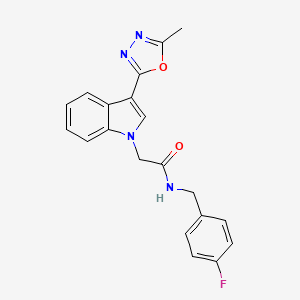![molecular formula C16H20FN5OS B11267227 N-Tert-butyl-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11267227.png)
N-Tert-butyl-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tert-butyl-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide is a chemical compound with the following properties:
Molecular Formula: CHFNOS
Molecular Weight: 278.351 g/mol
CAS Number: 303226-99-5
Preparation Methods
Synthetic Routes
The synthetic route to prepare this compound involves several steps. While I don’t have specific data for this exact compound, I can provide a general outline:
-
Synthesis of the Imidazole Ring
- Start with a suitable precursor (e.g., 4-fluorophenylamine).
- React the precursor with an appropriate reagent (e.g., 1,2,4-triazole) to form the imidazole ring.
- Introduce the tert-butyl group to the imidazole ring.
-
Sulfanylation
- Introduce the sulfanyl group (thiol) to the imidazole ring using a suitable reagent (e.g., Lawesson’s reagent).
-
Acetylation
- Acetylate the compound by reacting it with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes.
Chemical Reactions Analysis
This compound may undergo various reactions:
Oxidation: Oxidation of the thiol group to form a disulfide bond.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Substitution reactions at the imidazole nitrogen or other positions.
Common reagents and conditions depend on the specific reaction type and functional groups involved.
Scientific Research Applications
Medicinal Chemistry: Investigating its pharmacological properties, such as potential drug-like effects.
Biological Research: Studying its interactions with biological targets (e.g., enzymes, receptors).
Industry: Exploring its use as a building block for other compounds.
Mechanism of Action
The exact mechanism of action remains to be elucidated. it likely involves interactions with specific molecular targets or pathways, leading to biological effects.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related structures. Researchers may explore analogs with varying substituents to understand structure-activity relationships.
Remember that this information is based on general principles, and specific studies on this compound would provide more detailed insights
Properties
Molecular Formula |
C16H20FN5OS |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H20FN5OS/c1-16(2,3)18-13(23)10-24-15-20-19-14-21(8-9-22(14)15)12-6-4-11(17)5-7-12/h4-7H,8-10H2,1-3H3,(H,18,23) |
InChI Key |
IELNMNCRDUTVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B11267146.png)




![N-(3-Bromophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11267187.png)
![1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B11267194.png)

![N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B11267208.png)
![N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11267210.png)


![N-benzyl-6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11267219.png)
![1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-](/img/structure/B11267229.png)
